molecular formula C21H28O3 B5201069 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene

4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene

Cat. No. B5201069
M. Wt: 328.4 g/mol
InChI Key: JQYMPQDNDDVHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene, also known as carvedilol, is a beta-blocker medication that is commonly used to treat heart failure, hypertension, and angina. The drug was first approved by the United States Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed medication for cardiovascular diseases.

Mechanism of Action

Carvedilol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on beta-adrenergic receptors in the heart and blood vessels. This reduces the workload on the heart and lowers blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
Carvedilol has a number of biochemical and physiological effects on the body. The drug reduces heart rate and cardiac output, which decreases the workload on the heart. Carvedilol also dilates blood vessels, which reduces blood pressure and improves blood flow to the heart. In addition, the drug has been shown to reduce oxidative stress and inflammation, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

Carvedilol has several advantages for use in lab experiments. The drug has a well-established safety profile and is widely available. Carvedilol is also relatively easy to administer and has a predictable pharmacokinetic profile. However, there are some limitations to the use of 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene in lab experiments. The drug has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene may have off-target effects on other beta-adrenergic receptors, which could complicate interpretation of experimental results.

Future Directions

For research on 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene include investigating its potential use in the treatment of Parkinson's disease and diabetes, as well as the development of new beta-blocker drugs with improved selectivity and efficacy.

Synthesis Methods

Carvedilol is synthesized by the condensation of 3-(2-methoxy-4-methylphenoxy)propylamine with 4-isopropyl-2-methylphenol in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene. The synthesis of 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield of pure product.

Scientific Research Applications

Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. The drug has been shown to improve left ventricular function, reduce mortality rates, and improve exercise tolerance in patients with heart failure. In addition, 4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene has been found to reduce blood pressure and improve endothelial function in patients with hypertension. The drug has also been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease and diabetes.

properties

IUPAC Name

2-methoxy-4-methyl-1-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-15(2)18-9-8-17(4)20(14-18)24-12-6-11-23-19-10-7-16(3)13-21(19)22-5/h7-10,13-15H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYMPQDNDDVHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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